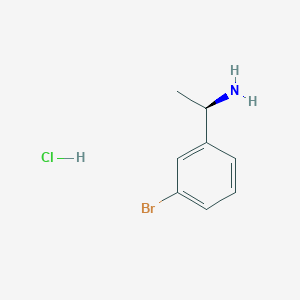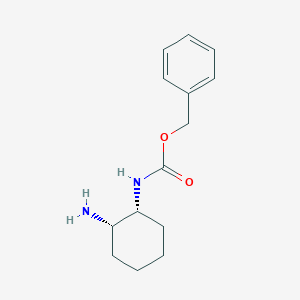
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
概要
説明
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H3BrCl2INO and a molecular weight of 382.81 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and a methoxy group attached to the pyridine ring, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include halogenation reactions where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. Methoxylation is usually achieved through nucleophilic substitution reactions using methanol or other methoxy donors .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogens or the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, in substitution reactions, the halogen atoms may be replaced with alkyl, aryl, or other functional groups, leading to a variety of substituted pyridine derivatives .
科学的研究の応用
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s halogenated structure makes it a potential candidate for studying halogen bonding interactions in biological systems.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties
作用機序
The mechanism of action of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its halogen and methoxy functional groups. The molecular targets and pathways involved include:
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Nucleophilic Substitution: The methoxy group can act as a leaving group or a nucleophile, facilitating substitution reactions.
類似化合物との比較
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-5-iodo-3-methoxypyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 3-Iodo-4-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
Comparison: Compared to these similar compounds, 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is unique due to the presence of multiple halogen atoms and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
特性
IUPAC Name |
2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELIJYMGNUJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(N=C1Br)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251887 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-56-4 | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)

